molecular formula C17H19N3O2 B5857857 N-{4-[(diethylamino)carbonyl]phenyl}isonicotinamide

N-{4-[(diethylamino)carbonyl]phenyl}isonicotinamide

Cat. No. B5857857
M. Wt: 297.35 g/mol
InChI Key: RTXQUDPUAIXPMC-UHFFFAOYSA-N
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Description

Introduction N-{4-[(diethylamino)carbonyl]phenyl}isonicotinamide is a complex organic compound that has been the subject of various studies due to its interesting properties and potential applications in chemistry and material science. This chemical falls within the broader class of compounds known for their unique structural and chemical characteristics.

Synthesis Analysis The synthesis of related compounds involves various chemical reactions that typically start with basic organic building blocks. For instance, the synthesis of 4-amino-N-[2(diethylamino)ethyl]benzamide derivatives involves reacting sodium tetraphenyl borate with corresponding benzamide in a water medium, showcasing a common approach in the synthesis of structurally complex organic compounds (Mostafa et al., 2023).

Molecular Structure Analysis The molecular structure of compounds similar to this compound is characterized using techniques like NMR, infrared spectra, and mass spectrometry. These compounds often exhibit complex molecular geometries and are analyzed to understand their structural characteristics in depth (Mostafa et al., 2023).

Chemical Reactions and Properties These compounds participate in various chemical reactions, demonstrating a range of chemical properties such as reactivity under different conditions. For instance, the interaction with tetraphenyl borate indicates a potential for forming ion-associate or ion-pair complexes, which are important for understanding receptor interactions (Mostafa et al., 2023).

Physical Properties Analysis The physical properties, such as solubility, melting point, and gelation properties, are crucial for the practical applications of these compounds. For example, specific pyridyl amides derived from isonicotinic acid show distinct gelation properties, indicating the importance of physical properties in material science applications (Kumar et al., 2004).

Chemical Properties Analysis The chemical properties, including reactivity, stability, and interaction with other molecules, define the potential use of these compounds in various fields. The chemical stability, indicated by the small energy gap between HOMO and LUMO, is a critical parameter that affects their reactivity and interaction with other substances (Mostafa et al., 2023).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it’s used as a catalyst, it might facilitate a reaction by lowering the activation energy .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures .

properties

IUPAC Name

N-[4-(diethylcarbamoyl)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-3-20(4-2)17(22)14-5-7-15(8-6-14)19-16(21)13-9-11-18-12-10-13/h5-12H,3-4H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXQUDPUAIXPMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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